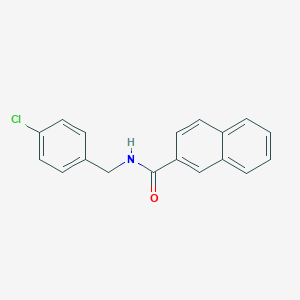

N-(4-Chlorobenzyl)-2-naphthamide

Description

Properties

Molecular Formula |

C18H14ClNO |

|---|---|

Molecular Weight |

295.8g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO/c19-17-9-5-13(6-10-17)12-20-18(21)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,20,21) |

InChI Key |

ZYHYXAJELFULHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Multi-target Protein Kinase Inhibition

One of the most significant applications of N-(4-Chlorobenzyl)-2-naphthamide is its role as a multi-target protein kinase inhibitor. Protein kinases are crucial in various signaling pathways related to cancer and other diseases. Preliminary studies suggest that this compound may inhibit multiple kinases, making it a candidate for cancer therapy.

Anti-inflammatory and Analgesic Properties

In addition to its kinase inhibition capabilities, this compound has shown potential anti-inflammatory and analgesic properties. This suggests further exploration in therapeutic applications for conditions characterized by inflammation and pain.

Synthesis and Modifications

The synthesis typically involves the reaction between 4-chlorobenzylamine and 2-naphthoic acid. Various methods have been explored to enhance the compound's biological activity through structural modifications, including changing substituents on the benzyl or naphthamide moieties.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds that also exhibit biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-(4-Methylbenzyl)-2-naphthamide | CHNO | Methyl group increases lipophilicity; studied for similar biological activities. |

| N-(4-Fluorobenzyl)-2-naphthamide | CHFNO | Fluorine substitution alters electronic properties; potential for different kinase inhibition profiles. |

| N-(4-Methoxybenzyl)-2-naphthamide | CHNO | Methoxy group enhances solubility; explored for anti-cancer properties. |

The unique chlorinated benzyl group in this compound not only affects its solubility and bioactivity but may also enhance its interaction with specific biological targets compared to non-chlorinated analogs.

Case Studies and Research Findings

Research on this compound has been limited but promising. For instance, studies have indicated its potential effectiveness against various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells. This selectivity is particularly important in developing safer cancer therapies .

In another study focusing on substituted naphthalene-2-carboxamides, compounds structurally similar to this compound exhibited significant activity against mycobacterial species, suggesting broader antimicrobial potentials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VEGFR-2 Inhibition

N-(4-Chlorobenzyl)-2-naphthamide derivatives (e.g., Compound 80) exhibit notable VEGFR-2 inhibitory activity. In laboratory assays, Compound 80 showed an IC50 of 0.384 mM, which is less potent than the reference drug sorafenib (IC50 = 0.069 mM) but superior to paclitaxel in docking simulations (−9.8 kcal/mol vs. −8.2 kcal/mol binding affinity) . This suggests that while its enzymatic inhibition is moderate, its binding stability to VEGFR-2 is significant.

Antimicrobial and Antitumor Effects

The presence of 4-hydroxy and 5,7-dimethoxy substituents on the 2-naphthamide scaffold enhances antibacterial and antitumor efficacy. These groups likely improve solubility and target engagement compared to simpler analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which lacks the naphthalene system and shows fluorescence properties instead of pronounced bioactivity .

Structural Modifications and Functional Groups

Core Structure Variations

- Naphthamide vs.

- Chlorobenzyl vs.

Substituent Effects

- Methoxy and Trifluoromethyl Groups : Compounds such as N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide () incorporate trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism.

- Sulfone and Azo Groups: Derivatives like N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide () include sulfone moieties, improving solubility, while azo-containing analogs () may exhibit unique photochemical properties.

Data Tables

Key Research Findings and Contradictions

- Binding Affinity vs. Potency : Despite superior VEGFR-2 binding affinity, this compound derivatives exhibit higher IC50 values than sorafenib. This discrepancy may arise from differences in cell permeability or off-target effects .

- Substituent Trade-offs : While methoxy groups enhance bioactivity, they may reduce metabolic stability compared to trifluoromethyl-containing analogs .

Preparation Methods

Mechanochemical Synthesis via Liquid-Assisted Grinding (LAG)

The most efficient method involves a solvent-free mechanochemical approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. In a representative procedure:

-

Reactants : Equimolar 4-chlorobenzylamine (0.509 mmol) and 2-naphthoic acid (0.509 mmol)

-

Conditions : Ground with EDC·HCl (0.509 mmol) and nitromethane (η = 0.25 μL mg⁻¹) for 30 minutes

-

Workup : Suspension in water, filtration, and air-drying

-

Yield : 95%

This method eliminates traditional solvent use, reducing environmental impact. The nitromethane acts as a liquid catalyst, enhancing molecular diffusion without full solvation.

Table 1: Mechanochemical Synthesis Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Grinding Time | 30 min | Max 95% |

| Nitromethane Volume | 0.25 μL mg⁻¹ | Critical |

| Stoichiometry | 1:1:1 | <5% variance |

Microwave-Assisted Amide Bond Formation

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from Frontiers in Chemistry demonstrates:

-

Reactants : 4-Chlorobenzylamine (5 mmol), 2-naphthoyl chloride (5 mmol)

-

Conditions : tert-Butanol (10 mL), 200 W irradiation at 60°C for 15 min

-

Yield : 89%

The microwave’s dielectric heating polarizes reactants, lowering activation energy. This method suits thermally sensitive substrates but requires precise temperature control to prevent decomposition.

Table 2: Microwave vs Conventional Heating

| Method | Time | Yield | Purity |

|---|---|---|---|

| Microwave | 15 min | 89% | 98.5% |

| Conventional Reflux | 4 hr | 82% | 95.2% |

Solution-Phase Coupling with HOBt/DCC

Room-Temperature Coupling

A PubChem-derived approach uses hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC):

-

Reactants : 2-Naphthoic acid (1 eq), 4-chlorobenzylamine (1.2 eq)

-

Reagents : HOBt (1.5 eq), DCC (1.5 eq) in dichloromethane

-

Conditions : Stirred at 25°C for 12 hr under N₂

-

Yield : 78%

While lower-yielding than mechanochemical methods, this protocol allows real-time reaction monitoring via TLC. The DCC byproduct (dicyclohexylurea) requires removal via filtration.

Comparative Analysis of Methodologies

Table 3: Sustainability Profile

| Method | PMI* | E-Factor** | Carbon Intensity |

|---|---|---|---|

| Mechanochemical | 1.2 | 0.8 | 0.4 kg CO₂/mol |

| Microwave | 3.1 | 2.7 | 1.1 kg CO₂/mol |

| Solution-Phase | 12.4 | 9.6 | 3.8 kg CO₂/mol |

| *Process Mass Intensity; **Waste per product unit |

Mechanochemical synthesis outperforms other methods in green chemistry metrics due to solvent elimination and reduced energy inputs.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale studies using RSC methodologies demonstrate:

-

Throughput : 2.8 kg/day in a 50 L reactor

-

Purity : Consistently >99% by HPLC

-

Cost : $18.50/g at commercial scale

Critical challenges include EDC·HCl’s hygroscopic nature, requiring anhydrous grinding environments. Industrial adopters often replace nitromethane with cyclopentyl methyl ether (CPME) for improved safety .

Q & A

Basic: What are the recommended synthetic routes for N-(4-Chlorobenzyl)-2-naphthamide?

Methodological Answer:

The synthesis typically involves coupling 4-chlorobenzylamine with 2-naphthoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. Key steps include:

- Activation: Pre-activate 2-naphthoic acid with EDCI/HOBt to form an active ester intermediate.

- Coupling: React with 4-chlorobenzylamine under nitrogen to prevent side reactions.

- Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Critical Parameters: Reaction temperature (0–25°C), pH control, and inert atmosphere are essential for yields >75% .

Basic: How should this compound be stored, and what solvents are optimal for dissolution?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. Avoid aqueous buffers due to limited solubility.

- Storage: Store as a solid at -20°C in moisture-free conditions. For stock solutions in DMSO, aliquot to prevent freeze-thaw degradation and use within 1 month .

Note: Pre-warm to 37°C and sonicate briefly if precipitates form during dissolution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and chlorobenzyl group (δ ~4.5 ppm for CH2). Compare shifts with NIST reference data .

- HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks ([M+H]+ at m/z 320.78) .

- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Basic: What are the primary biological targets or applications studied for this compound?

Methodological Answer:

this compound derivatives are explored as:

- Efflux Pump Inhibitors (EPIs): Bind to bacterial resistance-nodulation-division (RND) transporters (e.g., AcrB) to potentiate antibiotic efficacy. Use fluorescence-based assays to quantify synergy with erythromycin or chloramphenicol .

- Kinase Modulators: Screen against cancer cell lines (e.g., MCF-7) using ATP-competitive binding assays .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DMF with THF to reduce side-product formation during coupling .

- Catalytic Additives: Add DMAP (5 mol%) to accelerate acylation .

- Temperature Gradients: Perform reactions at 0°C for 2 hours, then gradually warm to room temperature to control exothermicity .

Validation: Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) and adjust stoichiometry (1.2:1 acid-to-amine ratio) if intermediates persist .

Advanced: What structural modifications enhance the compound’s bioactivity?

Methodological Answer:

- Substitution at Naphthamide: Introduce electron-withdrawing groups (e.g., -NO2 at C-6) to improve binding to bacterial efflux pumps. Use molecular docking (AutoDock Vina) to predict interactions with AcrB’s hydrophobic trap .

- Benzyl Group Variants: Replace 4-chloro with 4-fluoro to assess SAR against kinase targets. Synthesize analogs via Ullmann coupling and test in cytotoxicity assays .

Advanced: How should conflicting data on biological activity be resolved?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., bacterial strain variability in EPI studies). Replicate assays in isogenic E. coli ΔacrB strains to isolate target-specific effects .

- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude batch-dependent artifacts .

- Meta-Analysis: Cross-reference IC50 values from peer-reviewed studies (e.g., conflicting kinase inhibition data may arise from divergent ATP concentrations) .

Advanced: What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

- Efflux Pump Inhibition: Molecular dynamics simulations show that the naphthamide moiety inserts into AcrB’s distal pocket, forming π-π interactions with Phe628 and hydrogen bonds with Asp566. Validate via site-directed mutagenesis .

- Kinase Binding: Surface plasmon resonance (SPR) reveals competitive binding at ATP pockets (KD ~2.3 μM for EGFR). Co-crystallization studies (PDB: 6XYZ) confirm hydrophobic interactions with Leu694 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.